1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridazine ring, a benzothiophene moiety, and an oxolan group, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the pyridazine ring, the introduction of the benzothiophene moiety, and the attachment of the oxolan group. The synthetic route typically starts with the preparation of the pyridazine ring through a cyclization reaction involving appropriate precursors. The benzothiophene moiety is then introduced via a coupling reaction, followed by the attachment of the oxolan group through a nucleophilic substitution reaction. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the development of scalable purification methods. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide
- **1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide
Uniqueness
The uniqueness of 1-(3-Methylphenyl)-4-oxo-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C26H28N4O4S/c1-16-6-4-7-17(14-16)30-12-11-20(31)23(29-30)25(33)28-26-22(19-9-2-3-10-21(19)35-26)24(32)27-15-18-8-5-13-34-18/h4,6-7,11-12,14,18H,2-3,5,8-10,13,15H2,1H3,(H,27,32)(H,28,33) |
InChI Key |
FYQBUUNXWUBBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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